molecular formula C12H10Cl2FN3 B3039896 N1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-chloro-4-fluoroaniline CAS No. 1392302-59-8

N1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-chloro-4-fluoroaniline

Cat. No.: B3039896
CAS No.: 1392302-59-8
M. Wt: 286.13 g/mol
InChI Key: HHRABHRQPQOYGH-UHFFFAOYSA-N
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Description

N1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-chloro-4-fluoroaniline is a complex organic compound that features a pyrazole ring substituted with chlorine and methyl groups, and an aniline moiety substituted with chlorine and fluorine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-chloro-4-fluoroaniline typically involves multiple steps. One common route includes the chlorination of 1,3-dimethyl-5-pyrazolone to obtain 5-chloro-1,3-dimethylpyrazole. This intermediate is then subjected to acylation with 2-fluorobenzoyl chloride to form (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone . The final step involves the condensation of this intermediate with 3-chloro-4-fluoroaniline under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

N1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-chloro-4-fluoroaniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorine and fluorine atoms on the aniline ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce various amine derivatives.

Scientific Research Applications

N1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-chloro-4-fluoroaniline has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and receptor binding.

    Industry: It may be used in the production of advanced materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific combination of substituents on the pyrazole and aniline rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(5-chloro-1,3-dimethylpyrazol-4-yl)-N-(3-chloro-4-fluorophenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2FN3/c1-7-9(12(14)18(2)17-7)6-16-8-3-4-11(15)10(13)5-8/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRABHRQPQOYGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=NC2=CC(=C(C=C2)F)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-chloro-4-fluoroaniline
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N1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-chloro-4-fluoroaniline
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N1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-chloro-4-fluoroaniline
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N1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-chloro-4-fluoroaniline
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N1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-chloro-4-fluoroaniline
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N1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-chloro-4-fluoroaniline

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